REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1)#[CH:2].[C:10]1(C#C)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(#N)C1C=CC=CC=1>>[CH3:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
0.507 mL
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
0.25 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
42 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C#CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.62 mmol | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |